molecular formula C10H6ClNOS B14308412 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene CAS No. 116316-78-0

1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene

Cat. No.: B14308412
CAS No.: 116316-78-0
M. Wt: 223.68 g/mol
InChI Key: AXHFQBUEDCPQNV-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a chlorine atom and an isothiocyanate group linked via a prop-2-yn-1-yloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1-chloro-2-hydroxybenzene.

    Propargylation: The hydroxyl group is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 1-chloro-2-(prop-2-yn-1-yloxy)benzene.

    Isothiocyanation: The propargylated intermediate is then reacted with thiophosgene (CSCl2) to introduce the isothiocyanate group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Addition Reactions: The triple bond in the prop-2-yn-1-yloxy chain can participate in addition reactions.

    Cycloaddition: The isothiocyanate group can undergo cycloaddition reactions with dienes or other suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Addition Reactions: Catalysts like palladium or copper can facilitate the addition to the triple bond.

    Cycloaddition: Thermal or photochemical conditions can be employed for cycloaddition reactions.

Major Products

    Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.

    Addition Reactions: Products include alkenes or alkanes with additional functional groups.

    Cycloaddition: Products include heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene involves its interaction with biological molecules:

    Molecular Targets: It can target enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Unique due to the presence of both chlorine and isothiocyanate groups.

    1-Bromo-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]naphthalene: Similar structure but with a naphthalene ring instead of benzene.

Properties

CAS No.

116316-78-0

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

1-chloro-2-(3-isothiocyanatoprop-2-ynoxy)benzene

InChI

InChI=1S/C10H6ClNOS/c11-9-4-1-2-5-10(9)13-7-3-6-12-8-14/h1-2,4-5H,7H2

InChI Key

AXHFQBUEDCPQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC#CN=C=S)Cl

Origin of Product

United States

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